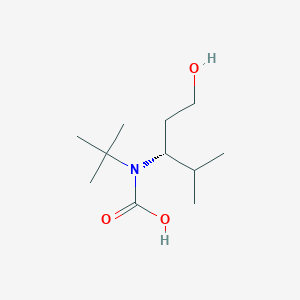

(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid

Description

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl-[(3R)-1-hydroxy-4-methylpentan-3-yl]carbamic acid |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(6-7-13)12(10(14)15)11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,14,15)/t9-/m1/s1 |

InChI Key |

WBOJDHVRDKNLNX-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@@H](CCO)N(C(=O)O)C(C)(C)C |

Canonical SMILES |

CC(C)C(CCO)N(C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-hydroxy-4-methylpentan-3-one.

Reaction with tert-Butyl Isocyanate: The key step involves the reaction of ®-1-hydroxy-4-methylpentan-3-one with tert-butyl isocyanate under controlled conditions to form the desired carbamic acid derivative.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to the hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can regenerate the hydroxy group.

Scientific Research Applications

®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carbamic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with tert-Butyl Carbamate Groups

The tert-butyl carbamate (Boc) group is a common protective moiety in organic synthesis. Key analogs include:

- Steric and Solubility Differences : The branched 4-methylpentan-3-yl chain in the target compound likely enhances solubility in organic solvents compared to the aromatic (S)-tert-butyl analog . However, the polycyclic indole derivative in exhibits poor aqueous solubility, suggesting that bulky substituents reduce hydrophilicity .

- Biological Activity : Daidzein-derived tert-butyl carbamates lack estrogenic properties, indicating that the Boc group may sterically hinder receptor interactions . This aligns with the hypothesis that the tert-butyl group in the target compound could reduce unintended bioactivity.

Stereochemical Variations

The (R)-configuration of the target compound distinguishes it from its (S)-enantiomer analogs. For example, (S)-tert-Butyl (1-(4-methoxy-phenyl)ethyl)carbamate () shows distinct NMR shifts (e.g., δ 1.40 ppm for tert-butyl protons in CDCl3) compared to its R-form, which could imply differences in crystallinity or metabolic stability .

Functional Group Modifications

- Carbamate Stability : Boc-protected carbamates are generally stable under basic conditions but cleave under acidic conditions. This contrasts with acetylated derivatives (e.g., (1S,3R)-(3-Acetyl-cyclobutyl)-carbamate in ), where the acetyl group may confer lower acid stability .

Key Research Findings

- Synthetic Utility : Boc-protected carbamates are widely used in peptide synthesis and chiral auxiliaries. The target compound’s hydroxyl group could facilitate further functionalization, such as glycosylation or esterification .

Data Table: Comparative Analysis

Biological Activity

(R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid, with the molecular formula C₁₁H₂₃NO₃ and a molecular weight of 217.31 g/mol, is a specialized compound recognized for its potential applications in medicinal chemistry. This compound is characterized by its unique structural features, including a tert-butyl group and a hydroxy group attached to a branched carbon chain. Its biological activity has been investigated primarily in the context of cancer therapeutics and neuroprotection.

The compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) , which are essential for cell cycle regulation. Inhibition of CDKs can lead to antiproliferative effects, making this compound a candidate for cancer treatment. The presence of both hydrophilic and hydrophobic regions in its structure suggests that it may effectively interact with various biological targets, enhancing its bioavailability and pharmacological efficacy.

Biological Activity Studies

Several studies have highlighted the biological activities associated with (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid:

- Inhibition of Cyclin-Dependent Kinases : Research indicates that this compound can selectively bind to CDKs, potentially leading to reduced cell proliferation in cancerous cells.

- Neuroprotective Effects : Preliminary studies suggest that derivatives related to this compound may exhibit protective effects against neurodegeneration, particularly in models of Alzheimer's disease. For instance, compounds structurally similar to (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid have shown the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)carbamate | 79069-14-0 | 0.93 | Different stereochemistry |

| tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate | 285124-33-6 | 0.84 | Variation in hydroxy position |

| tert-butyl (R)-(1-hydroxy-4-methylpentan-2-yl)carbamate | 106930-51-2 | 0.93 | Structural isomerism |

| tert-butyl N-(1-hydroxyphenylhexanamide) | 1437235-52-3 | 0.84 | Contains an aromatic ring |

This table illustrates how variations in stereochemistry and functional groups influence biological activities, emphasizing the uniqueness of (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid as a versatile building block in drug development.

Case Studies

A notable study examined the effects of related compounds on astrocyte cell viability in the presence of amyloid-beta peptides. The results indicated that while some derivatives could enhance cell survival against amyloid toxicity, the direct efficacy of (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid requires further investigation to establish its neuroprotective potential conclusively .

In another study focusing on multi-target compounds for Alzheimer's disease, it was found that compounds similar to (R)-tert-butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid could inhibit beta-secretase activity and reduce amyloid aggregation significantly . These findings suggest that derivatives may hold promise for therapeutic interventions targeting neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (R)-tert-Butyl(1-hydroxy-4-methylpentan-3-yl)carbamic acid, and how can reaction conditions be optimized to preserve stereochemical integrity?

- Methodological Answer :

- Synthesis Strategy : Use tert-butyl carbamate (Boc) protection of the amine group in the precursor (e.g., 1-hydroxy-4-methylpentan-3-amine) via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under mild basic conditions (e.g., DMAP or TEA) .

- Optimization :

- Temperature : Maintain 0–25°C to minimize epimerization.

- Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection while avoiding racemization.

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC.

- Example Protocol :

| Step | Reagent/Condition | Time | Yield* |

|---|---|---|---|

| Boc protection | Boc₂O, DMAP, THF, 0°C → RT | 12 h | 70–85% |

| Workup | Aqueous NaHCO₃, DCM extraction | — | — |

| *Yields depend on precursor purity and solvent choice. |

Q. How should researchers characterize the enantiomeric purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min. Retention times differ for (R)- and (S)-enantiomers .

- NMR with Chiral Shift Reagents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve enantiomer-specific splitting in ¹H or ¹³C spectra.

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (R)-configured compound.

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at room temperature (20–25°C). Avoid exposure to strong acids/bases or humidity .

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products.

Advanced Research Questions

Q. What strategies resolve data contradictions between theoretical and experimental NMR spectra for this compound?

- Methodological Answer :

- Step 1 : Verify computational models (e.g., DFT calculations at B3LYP/6-31G* level) for chemical shift predictions.

- Step 2 : Check for impurities via LC-MS or 2D NMR (COSY, HSQC) to rule out byproducts or stereoisomers.

- Step 3 : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate acidic/basic sites (e.g., hydroxyl and carbamate groups).

- MD Simulations : Perform molecular dynamics simulations in explicit solvent (e.g., water, methanol) to assess hydrolytic stability of the Boc group.

- Validation : Compare simulation results with experimental stability data (e.g., pH 2–12 buffer solutions monitored by HPLC).

Q. In multi-step syntheses, how does the tert-butyl carbamate group influence subsequent reactions, and what methods mitigate side reactions?

- Methodological Answer :

- Challenges : The Boc group is base-sensitive and may cleave under strong basic conditions (e.g., Grignard reactions).

- Mitigation Strategies :

- Use mild deprotection agents (e.g., TFA in DCM) post-Boc protection.

- Avoid high temperatures (>40°C) in downstream reactions.

- Case Study :

| Reaction Step | Risk | Solution |

|---|---|---|

| Suzuki Coupling | Boc cleavage in basic media | Use Pd(OAc)₂ with K₂CO₃ at 60°C instead of NaOH . |

Data Contradiction Analysis Example

Scenario : Discrepancy in melting point (MP) values between batches.

- Investigation Steps :

- Purity Check : Analyze batches via DSC (Differential Scanning Calorimetry) and HPLC.

- Polymorphism Screening : Perform X-ray crystallography to identify crystalline forms.

- Moisture Content : Use Karl Fischer titration to rule out hygroscopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.